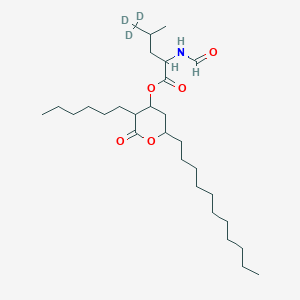

N-Formyl-L-leucine (3S,4S,6S)-3-Hexyltetrahydro-2-oxo-6-undecyl-2H-pyran-4-yl Ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds involves multi-step reactions, starting from basic raw materials like amino acids and alcohols, followed by acylation reactions to form esters. For example, using 3-pyridine carboxylic acid and leucine, esters such as N-(3-Formyl Pyridine)-Leucine Ethyl Ester can be synthesized, indicating a similar pathway could be applicable for the compound (Lai Mia, 2015).

Molecular Structure Analysis

Molecular structure analysis involves studying the arrangement of atoms within a compound. Complex esters like the one can be analyzed through techniques like NMR, IR, and HRMS spectra to confirm the structure. The structure is crucial for understanding the compound's reactivity and interactions with other molecules (K. Cheuk et al., 2003).

Chemical Reactions and Properties

The compound's chemical properties, including its reactivity and the types of reactions it can undergo, are influenced by its molecular structure. For example, esterification and acylation are common reactions for such compounds, suggesting they could participate in or result from similar reactions (V. Constantinou-Kokotou et al., 1991).

Physical Properties Analysis

The physical properties, such as melting point, boiling point, solubility, and thermal stability, are crucial for handling and application of the compound. For instance, polymers derived from similar compounds exhibit high thermal stability, which could be indicative of the thermal properties of N-Formyl-L-leucine esters (K. Cheuk et al., 2003).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, reactivity with other chemical agents, and stability in various environments, define the compound's potential applications and how it can be modified or utilized in reactions. The ester and amide groups in such compounds suggest a range of reactivity and potential for further functionalization (L. Pochet et al., 1996).

科学的研究の応用

Leucine in Muscle Protein Synthesis and Metabolism

Leucine, a branched-chain amino acid, is extensively studied for its role in stimulating muscle protein synthesis, making it of particular interest in the prevention of age-related muscle atrophy, or sarcopenia. Studies have investigated leucine's efficacious dose and its tolerable upper intake level in both young and elderly men, indicating its potential in dietary supplementation to support muscle health (Elango, Rasmussen, & Madden, 2016).

Leucine Metabolites and Exercise Performance

Leucine metabolites, such as beta-hydroxy-beta-methylbutyrate (HMB), are recognized for their ergogenic aids, particularly in bodybuilders and strength athletes, to enhance exercise performance and skeletal muscle hypertrophy. The review by Wilson, Wilson, & Manninen (2008) provides an in-depth analysis of HMB research, discussing its effectiveness and potential mechanisms (Wilson, Wilson, & Manninen, 2008).

Pharmaconutrient in Health and Disease

Leucine has been proposed as a promising pharmaconutrient for the prevention and treatment of sarcopenia and type 2 diabetes. It acts as a strong insulin secretagogue and stimulates mRNA translation, increasing muscle protein synthesis in an insulin-independent manner. This positions leucine as a valuable nutrient in managing various health conditions, including metabolic disorders (van Loon, 2012).

Supplementation Considerations

Despite the potential benefits, long-term leucine supplementation and its effects on body composition and muscle mass have shown mixed results. Some studies indicate that supplementation may assist in weight loss processes and improve physical performance, but the efficacy largely depends on the presence of other amino acids and the specific conditions being addressed (Paza et al., 2014).

Potential in Sarcopenia and Muscle Maintenance

Research on beta-hydroxy-beta-methylbutyrate (HMB), a leucine metabolite, suggests its utility in protecting or rebuilding muscle mass in older individuals with reduced lean body mass. HMB's relationship with muscle mass maintenance and strength parameters highlights its potential therapeutic applications, although limitations in study design and methodologies call for further research (Landi et al., 2019).

特性

IUPAC Name |

(3-hexyl-2-oxo-6-undecyloxan-4-yl) 5,5,5-trideuterio-2-formamido-4-methylpentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24-21-27(25(28(32)34-24)19-17-10-8-6-2)35-29(33)26(30-22-31)20-23(3)4/h22-27H,5-21H2,1-4H3,(H,30,31)/i3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYWNIYFHQZQPBP-HPRDVNIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC1CC(C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C)CC(C(=O)OC1CC(OC(=O)C1CCCCCC)CCCCCCCCCCC)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H53NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Formyl-L-leucine (3S,4S,6S)-3-Hexyltetrahydro-2-oxo-6-undecyl-2H-pyran-4-yl Ester | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1148566.png)

![6-Chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1148576.png)